molecular formula C20H13ClF3N3S B2580255 (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 477305-13-8

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2580255
CAS No.: 477305-13-8
M. Wt: 419.85
InChI Key: AYNKWEVITVTTGP-GXDHUFHOSA-N
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Description

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, widely recognized in scientific literature as AZ-628, is a potent ATP-competitive inhibitor that selectively targets the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its primary research value lies in probing the oncogenic signaling pathways driven by aberrant FGFR activity, which is implicated in a diverse range of cancers, including bladder, breast, and lung carcinomas, as well as in angiogenesis. Studies demonstrate that AZ-628 effectively suppresses autophosphorylation of FGFR, thereby inhibiting downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and migration . Furthermore, this compound exhibits additional activity against the B-Raf (BRAF) kinase, particularly the V600E mutant oncogene prevalent in melanoma, positioning it as a valuable tool for investigating crosstalk between receptor tyrosine kinase and RAF-driven signaling networks and for exploring potential resistance mechanisms. In vitro and in vivo research applications include its use to elucidate the functional roles of FGFR isoforms, to screen for synthetic lethal interactions in high-throughput assays, and to evaluate the efficacy of combined therapeutic strategies in preclinical models . Its well-characterized profile makes it an essential chemical probe for dissecting the complexities of tyrosine kinase signaling in cancer biology and for supporting the development of novel targeted anticancer agents.

Properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3S/c1-12-2-4-13(5-3-12)18-11-28-19(27-18)14(9-25)10-26-15-6-7-17(21)16(8-15)20(22,23)24/h2-8,10-11,26H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNKWEVITVTTGP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure

The chemical structure of the compound is characterized by a thiazole ring, an acrylonitrile moiety, and a chlorinated trifluoromethyl phenyl group. Its molecular formula is C18H16ClF3N2SC_{18}H_{16}ClF_3N_2S, and it exhibits significant lipophilicity due to the presence of halogen substituents.

Antibacterial Activity

Recent studies have indicated that thiazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antifungal Activity

Thiazole derivatives have also demonstrated antifungal properties. In vitro tests reveal that the compound exhibits significant activity against fungi such as Candida albicans and Aspergillus niger:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

These results suggest that the presence of the thiazole ring enhances the antifungal efficacy of the compound.

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in several studies. The compound has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116):

Cancer Cell Line IC50 Value
MCF-712 µM
A54915 µM
HCT11610 µM

The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including the target compound, against multidrug-resistant bacterial strains. Results showed that modifications on the phenyl ring significantly enhanced antibacterial activity, with some derivatives achieving MIC values as low as 8 µg/mL against resistant strains.
  • Antifungal Screening : In a comparative study reported in Mycological Research, various thiazole derivatives were screened for antifungal activity. The target compound exhibited superior activity against Candida species compared to standard antifungal agents like fluconazole.
  • Anticancer Research : A recent investigation in Cancer Letters highlighted the potential of thiazole-based compounds in cancer therapy. The study demonstrated that the target compound inhibited tumor growth in xenograft models, suggesting its viability as a lead compound for further development.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogues include:

  • Heterocyclic Core : The target compound uses a thiazole ring, while analogues may employ pyrazole (e.g., ) or thiophene (e.g., ) .
  • Substituents :
    • Aromatic Groups : The p-tolyl group (methylphenyl) contrasts with larger systems like benzo[f]chromen-3-one () or simpler fluorophenyl groups () .
    • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound differs from nitro () or bromo () substituents, altering lipophilicity and electronic effects .
Table 1: Structural and Electronic Comparison
Compound Heterocycle Key Substituents Electronic Profile
Target Compound Thiazole 4-(p-tolyl), 4-Cl-3-CF₃-phenyl Strong EWG (CF₃, CN), moderate π-
: Benzo[f]chromen-3-one Thiazole 3-oxo-benzo[f]chromen-2-yl, 4-Cl-phenyl Extended conjugation, polar
: 4-Nitrophenyl derivative Thiazole 4-nitrophenyl, 3-Cl-2-Me-phenyl Strong EWG (NO₂), planar
: Thiophene derivative Thiophene 4-Br-5-Me-thiophene Moderate EWG (Br), π-conjugated
: Pyrazole derivative Pyrazole 4-tert-butylphenyl, Cl-ethyl-Me-pyrazole Bulky substituents, hydrophobic

EWG = Electron-Withdrawing Group; Me = Methyl; Cl = Chloro; CF₃ = Trifluoromethyl

Electronic and Physicochemical Properties

  • Planarity : The target compound’s near-planar conformation (common in thiazoles) contrasts with bulky tert-butyl derivatives (), which may hinder molecular stacking .
  • Hydrogen Bonding: Analogues with amino groups (e.g., ) form hydrogen-bonded networks, influencing solubility and crystallinity .

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